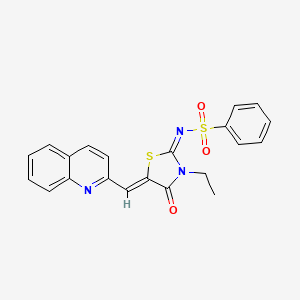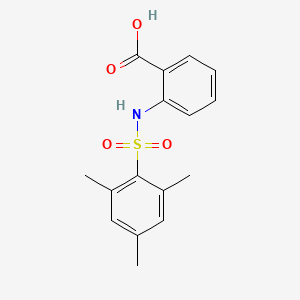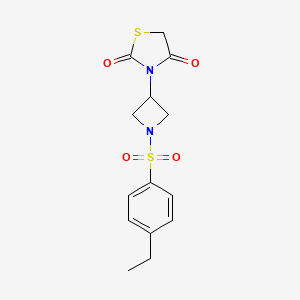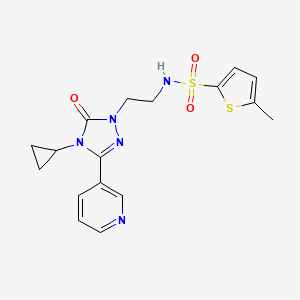![molecular formula C24H21N3O2S B2801355 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide CAS No. 941994-92-9](/img/structure/B2801355.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a cinnamamide group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring fused with a pyridine ring, an ethoxy group attached to the thiazole ring, and a cinnamamide group attached via a methylene bridge to the pyridine ring . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures have been found to undergo a variety of reactions . The presence of multiple reactive sites in the molecule enables its wide-range modifications leading to the series of novel polyfunctional analogs .Scientific Research Applications
Synthesis and Structural Characterization
- Research has explored the synthesis of complexes and derivatives involving thiazole and pyridine scaffolds, highlighting their structural properties and potential applications. For instance, studies have synthesized new Co(II) complexes with thiazole derivatives, focusing on their fluorescence properties and anticancer activity against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Another study synthesized thiazole clubbed pyridine scaffolds as potential COVID-19 inhibitors, demonstrating significant advancements in combating the virus through molecular docking and dynamic simulation (Adel Alghamdi et al., 2023).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor activities of synthesized compounds have been a key focus. For example, a study on pyridine hydrazyl thiazole metal complexes revealed their structural diversity and evaluated their antibacterial and antitumor activity, showcasing the potential for pharmaceutical applications (X. Zou et al., 2020). Additionally, compounds like N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives have been investigated for their anticholinesterase and antiradical activity, indicating their promise as multifunctional agents for neurodegenerative diseases treatment (G. Makhaeva et al., 2017).
Novel Synthesis Approaches and Biological Evaluation
- Innovative synthesis methods and biological evaluations form another core area of research. This includes the development of pyridine-containing bisamides with fungicidal activity against Pseudomonas solanacearum, illustrating the ongoing efforts to discover new bioactive materials with enhanced properties (Xue Wei, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-2-29-20-11-6-12-21-23(20)26-24(30-21)27(17-19-10-7-15-25-16-19)22(28)14-13-18-8-4-3-5-9-18/h3-16H,2,17H2,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHODEAVQPYTDZ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2801272.png)
![Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate](/img/structure/B2801274.png)




![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)
![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)